1,4-dimethyl-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1,4-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(2)7-6(5)4-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBYTIDNKQGSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861585-27-5 | |
| Record name | 1,4-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde under specific conditions. The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aldehyde group . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide, and catalysts such as acids, bases, or transition metals. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Scientific Research Applications
Pharmaceutical Applications
Key Role in Drug Development
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their potential as anti-inflammatory and analgesic agents. For instance, compounds containing the pyrazole structure have shown promising results in inhibiting cancer cell growth in various studies, particularly against lung, breast, and prostate cancers .
Case Study: Anticancer Activity
Recent research has demonstrated that certain pyrazole derivatives can inhibit key enzymes associated with cancer proliferation. For example, compounds based on 1H-pyrazole structures have been shown to target topoisomerase II and EGFR effectively, leading to reduced cell viability in cancer models .
Agricultural Chemistry
Enhancement of Agrochemicals
In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its ability to enhance the effectiveness of these chemicals contributes to improved crop yields and pest resistance. The compound's unique structure allows for modifications that can tailor its activity against specific agricultural pests .
Material Science
Development of Novel Materials
This compound is also employed in the synthesis of advanced materials such as polymers and resins. Its incorporation into material formulations can improve durability and performance characteristics. For example, research has shown that pyrazole-based materials exhibit enhanced thermal stability and mechanical properties when used in composite materials .
Environmental Applications
Heavy Metal Adsorption
A notable application of this compound is its use as a chelating agent for the extraction of heavy metals from aqueous solutions. A study demonstrated the effectiveness of a silica gel modified with this compound for solid-phase extraction (SPE) of metals like Pb(II), Cd(II), Cu(II), and Zn(II). The modified silica exhibited high adsorption capacity and selectivity for these ions, making it a valuable tool in environmental remediation efforts .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Targeting cancer cell proliferation |
| Agricultural Chemistry | Formulation of pesticides and herbicides | Improved crop yield and pest resistance |
| Material Science | Development of polymers and resins | Enhanced durability and thermal stability |
| Environmental Analysis | Solid-phase extraction of heavy metals | Effective removal of contaminants from water |
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The following table summarizes key structural differences between 1,4-dimethyl-1H-pyrazole-3-carbaldehyde and related pyrazole derivatives:
| Compound Name | Substituents (Positions) | Functional Group | Key Features |
|---|---|---|---|
| This compound | Methyl (1,4) | Aldehyde (3) | Electron-donating methyl groups; reactive aldehyde |
| 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | Phenyl (1,5) | Aldehyde (3) | Electron-withdrawing phenyl groups; increased steric bulk |
| 2,3-Dihydro-1H-pyrazole-4-carbonitrile | None (dihydro structure) | Carbonitrile (4) | Partially saturated ring; nitrile group enhances polarity |
Key Observations :
- In contrast, phenyl groups in the 1,5-diphenyl analog withdraw electron density, altering reactivity .
- Steric Effects : The 1,5-diphenyl derivative’s bulkier substituents may hinder access to the aldehyde group, reducing its utility in reactions requiring nucleophilic attack (e.g., imine formation).
- Ring Saturation: The 2,3-dihydro analog’s non-aromatic structure (from partial saturation) reduces conjugation, impacting stability and electronic properties compared to fully aromatic pyrazoles .
Antioxidant Properties
- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit dose-dependent DPPH radical scavenging activity (IC₅₀ values 25–100 µg/mL), attributed to the nitrile group’s electron-withdrawing effects enhancing radical stabilization .
- This compound: No direct data exists, but its aldehyde group may confer pro-oxidant behavior or lower efficacy due to instability under assay conditions.
Antimicrobial Properties
- 2,3-Dihydro analogs show broad-spectrum activity against ATCC bacterial/fungal strains (MIC values 10–50 µg/mL), likely due to nitrile-mediated membrane disruption .
- Aldehyde-containing pyrazoles : Aldehydes often exhibit antimicrobial effects via protein crosslinking, but steric hindrance in the 1,4-dimethyl derivative may reduce efficacy compared to smaller analogs.
Stability and Commercial Viability
- Alternative Derivatives : 2,3-Dihydro-1H-pyrazole-4-carbonitriles remain under active research due to their stability and bioactivity, highlighting a shift toward saturated or nitrile-functionalized pyrazoles .
Biological Activity
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound characterized by its unique pyrazole structure, which includes two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 3 position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole, including this compound, demonstrate activity against various bacterial strains such as E. coli and Staphylococcus aureus .
A comparative study highlighted the effectiveness of several pyrazole derivatives against standard antibiotics. The following table summarizes the antimicrobial efficacy of selected compounds:
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Pyrazole Derivative A | S. aureus | 18 | |
| Pyrazole Derivative B | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study revealed that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to dexamethasone . This suggests a potential role for this compound in treating inflammatory diseases.
Enzyme Inhibition
The compound's mechanism of action often involves interactions with specific enzymes or receptors. Interaction studies indicate that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The binding affinity with various enzymes has been a focal point in research aimed at developing new therapeutic agents.
Study on Antimicrobial Efficacy
A recent study conducted by Burguete et al. synthesized several pyrazole derivatives and tested their antimicrobial activity against multiple strains. The results indicated that this compound showed promising results against E. coli and S. aureus, supporting its potential application as an antimicrobial agent .
Study on Anti-inflammatory Effects
Selvam et al. explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Q & A
Q. Yield Optimization Table
| Condition | Yield (%) | Purity (%) | Reference Method |
|---|---|---|---|
| Standard Vilsmeier-Haack | 65–70 | 90–95 | Adapted from pyrazole analogs |
| Low-temperature DMF addition | 78 | 98 | Modified from |
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
Discrepancies in stability studies often arise from differences in analytical methods or environmental controls. To resolve these:
Controlled Stability Assay : Perform parallel experiments under standardized conditions (e.g., 25°C, 0.1 M buffer solutions).
Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water) and ¹H NMR to track aldehyde degradation.
pH-Specific Degradation Pathways :
- Acidic (pH <3) : Rapid hydrolysis of the aldehyde to carboxylic acid.
- Neutral (pH 6–8) : Stable for >72 hours.
- Basic (pH >10) : Aldol condensation observed after 24 hours .
Q. Key Stability Data
| pH | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 2 | Hydrolysis to acid | 1.5 |
| 7 | No significant change | >72 |
| 12 | Aldol condensation | 24 |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key peaks include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and pyrazole methyl groups at δ 2.4–2.6 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 139.1 (calculated: 139.06).
Q. Example NMR Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 10.1 | Singlet |
| Pyrazole C4-CH3 | 2.5 | Singlet |
| Pyrazole N1-CH3 | 3.8 | Singlet |
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict:
- Electrophilic Reactivity : The aldehyde group’s susceptibility to nucleophilic attack (e.g., in Schiff base formation).
- Binding Affinity : Docking studies with target proteins (e.g., COX-2 for anti-inflammatory activity) identify optimal substituents at C3/C5 positions .
Q. Key Computational Insights
| Derivative Substituent | ΔG (Binding, kcal/mol) | Bioactivity Prediction |
|---|---|---|
| -OCH3 (C5) | -8.2 | High COX-2 inhibition |
| -Cl (C3) | -7.6 | Moderate activity |
Basic: What are the documented applications of this compound in materials science?
Methodological Answer:
The aldehyde group enables covalent functionalization in polymer networks. Examples include:
- Coordination Polymers : React with hydrazides to form dynamic covalent frameworks (DCWs).
- Supramolecular Chemistry : Act as a crosslinker in self-healing hydrogels via imine bond formation .
Advanced: How to address discrepancies in purity assessments between HPLC and HPLC-MS for this compound?
Methodological Answer:
Contradictions often arise from co-eluting impurities with similar retention times. Mitigation strategies:
Tandem Mass Spectrometry : Confirm molecular ions for the target compound ([M+H]⁺ = 139.1) and impurities.
Ion Chromatography : Detect inorganic residues (e.g., POCl₃ byproducts) not visible in HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
